molecular formula ¹³C₈H₁₀O B1155586 2,4-Dimethylphenol-13C8

2,4-Dimethylphenol-13C8

Cat. No.: B1155586
M. Wt: 130.11
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenol-13C8 is a stable, isotopically labeled compound in which all eight carbon atoms have been replaced with the Carbon-13 (13C) isotope. This high-purity standard is essential for advanced analytical applications, particularly as an internal standard for High-Performance Liquid Chromatography (HPLC) in quantitative analysis, where it helps ensure accurate quantification and reliable data by correcting for procedural losses and instrument variability . In research and development, especially within pharmaceutical and environmental sciences, this compound serves as a critical tracer. Its defined structure, with methyl groups at the 2 and 4 positions of the phenol ring, makes it a valuable analog for studying the environmental fate and metabolic pathways of its non-labeled counterpart, 2,4-dimethylphenol . The unlabeled molecule is known to function as a fungicide and disinfectant, with a mode of action that involves the selective inhibition of essential enzymatic processes, leading to cell death . The 13C8-labeled version allows for precise tracking of these biological and chemical interactions without interference in mass spectrometry and NMR spectroscopy, providing clear insights into reaction mechanisms and degradation products. This product is presented as a solution in methanol, with a specified concentration suitable for direct use in the laboratory . As a hazardous chemical, it is classified as flammable and toxic if swallowed, in contact with skin, or if inhaled . Researchers must consult the supplied Safety Data Sheet (MSDS) and handle the material with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

¹³C₈H₁₀O

Molecular Weight

130.11

Synonyms

2,4-Xylenol-13C8;  1-Hydroxy-2,4-dimethylbenzene-13C8;  2,4-DMP-13C8;  4,6-Dimethylphenol-13C8;  4-Hydroxy-1,3-dimethylbenzene-13C8;  NSC 3829-13C8;  m-Xylenol-13C8; 

Origin of Product

United States

Synthesis and Advanced Spectroscopic Characterization of 2,4 Dimethylphenol 13c8

Rigorous Analytical Validation of Isotopic Purity and Structural Integrity

Chromatographic Purity Assessment for Certified Reference Materials

The certification of 2,4-Dimethylphenol-13C8 as a reference material necessitates a thorough assessment of its chemical purity. This is achieved using high-resolution chromatographic techniques, which can separate the main component from any potential impurities. The purity assessment is conducted in accordance with stringent international standards, such as ISO 17034, which outlines the general requirements for the competence of reference material producers elementalmicroanalysis.comfujifilm.comreagecon.comthermofisher.com.

The purity value assigned to a Certified Reference Material is critical for its intended use in quantitative analysis. A combination of chromatographic methods is often employed to ensure a comprehensive evaluation.

Gas Chromatography (GC):

Gas chromatography with a flame ionization detector (GC-FID) is a primary technique for assessing the purity of volatile and semi-volatile organic compounds like 2,4-Dimethylphenol (B51704). The sample is vaporized and separated on a capillary column, and the FID provides a response that is proportional to the mass of the carbon-containing analyte. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography with ultraviolet (UV) detection is another powerful technique for purity assessment. The sample is dissolved in a suitable solvent and separated on a stationary phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength. Similar to GC, the purity is determined by the relative peak area of the main component. HPLC is particularly useful for identifying non-volatile impurities that may not be detected by GC.

Quantitative NMR (qNMR):

In addition to chromatographic methods, quantitative NMR (qNMR) has emerged as a primary method for the accurate determination of purity for certified reference materials bwise.krmdpi.comrssl.comresearchgate.netusp.org. This technique allows for the direct determination of the analyte's purity by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity.

The final certified purity value is often a mass balance calculation, combining the results from these orthogonal analytical techniques and accounting for water content (determined by Karl Fischer titration) and residual solvents.

Table 3: Illustrative Chromatographic Purity Assessment Data for a Batch of this compound CRM

Analytical TechniquePurity (%)Uncertainty (%)
GC-FID99.85± 0.05
HPLC-UV99.90± 0.04
Certified Purity Value 99.87 ± 0.06

This table presents illustrative data typical for a certified reference material and is not from a specific batch.

The comprehensive characterization and rigorous purity assessment ensure that this compound meets the high standards required for a Certified Reference Material, providing analytical chemists with a reliable tool for accurate quantification.

Applications in Advanced Analytical Methodologies

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis of 2,4-Dimethylphenol (B51704)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. In the context of 2,4-Dimethylphenol analysis, 2,4-Dimethylphenol-13C8 is the ideal internal standard. The fundamental principle of IDMS is that the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties during sample preparation and analysis. This co-behavior allows for the correction of analyte losses at various stages, including extraction, derivatization, and chromatographic separation, as well as mitigating the influence of matrix effects during mass spectrometric detection.

Development of Robust IDMS Protocols in Complex Environmental and Biological Matrices

The development of robust IDMS protocols for the quantification of 2,4-Dimethylphenol in intricate environmental matrices, such as wastewater and soil, and biological matrices, like human plasma and urine, is crucial for accurate exposure and risk assessment. The use of this compound is central to these protocols. The process typically involves spiking the sample with a known concentration of the labeled standard at the earliest stage of sample preparation. This ensures that any subsequent loss of the native analyte is mirrored by a proportional loss of the internal standard.

For environmental samples, which are often laden with a multitude of interfering compounds, the development of an effective extraction and clean-up procedure is paramount. Techniques such as solid-phase extraction (SPE) are commonly employed to isolate 2,4-Dimethylphenol and its labeled counterpart from the sample matrix. The selection of the appropriate SPE sorbent and elution solvents is critical to achieve high recovery rates for both the analyte and the internal standard.

In the analysis of biological fluids, the complexity of the matrix, with its high content of proteins, lipids, and salts, presents a significant challenge. Protein precipitation is a common initial step to remove the bulk of proteinaceous material. Subsequent extraction, often by liquid-liquid extraction (LLE) or SPE, is then performed. The addition of this compound at the outset of this process is essential to account for any variability in extraction efficiency and to compensate for matrix-induced signal suppression or enhancement during mass spectrometric analysis.

Matrix Effects Mitigation and Internal Standard Calibration Strategies

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in quantitative mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these effects. Because the labeled standard co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement, the ratio of their signals remains constant, leading to accurate quantification.

The calibration strategy in IDMS involves the preparation of a series of calibration standards containing a fixed concentration of this compound and varying concentrations of native 2,4-Dimethylphenol. A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. The concentration of 2,4-Dimethylphenol in an unknown sample is then determined by measuring the signal ratio and interpolating from this calibration curve. This internal standard calibration approach effectively corrects for variations in instrument response and matrix effects.

Parameter Description Advantage of Using this compound
Matrix Effect Alteration of ionization efficiency by co-eluting matrix components.Co-elution of the labeled standard with the analyte ensures that both are affected similarly, allowing for accurate correction.
Extraction Recovery Percentage of analyte recovered during sample preparation.The labeled standard accounts for analyte losses during extraction, as both are lost proportionally.
Instrumental Drift Variations in mass spectrometer response over time.The ratio of analyte to internal standard signal remains constant, correcting for instrumental fluctuations.

Precision and Accuracy Assessment of IDMS Methods Utilizing this compound

The precision and accuracy of an analytical method are paramount for its reliability. IDMS methods that employ this compound as an internal standard are capable of achieving high levels of precision and accuracy. Precision, typically expressed as the relative standard deviation (RSD), is a measure of the repeatability of the measurements. Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples or by analyzing certified reference materials.

The use of this compound significantly improves both precision and accuracy by correcting for systematic and random errors that can occur during the analytical process. Validation of such methods involves a rigorous assessment of these parameters.

Validation Parameter Typical Performance with this compound Significance
Accuracy (Recovery) 95-105%Demonstrates the method's ability to measure the true concentration of the analyte.
Precision (RSD) < 10%Indicates high repeatability and low random error.
Linearity (R²) > 0.99Shows a direct proportional relationship between signal ratio and concentration.
Limit of Quantification (LOQ) Low ng/L to µg/L rangeDefines the lowest concentration that can be reliably quantified.

Chromatographic Separation Techniques Coupled with Isotope Detection

The separation of 2,4-Dimethylphenol from other components in a sample is a critical step before its detection by mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the two most common separation techniques employed for this purpose. The coupling of these techniques with mass spectrometry allows for both the separation and the specific detection of the analyte and its isotopically labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Phenol (B47542) Analysis

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like 2,4-Dimethylphenol. In GC-MS analysis, the sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different compounds based on their boiling points and interactions with the stationary phase.

Method development for the GC-MS analysis of 2,4-Dimethylphenol using this compound involves optimizing several parameters to achieve good chromatographic resolution and sensitivity. Often, a derivatization step is employed to increase the volatility and thermal stability of the phenols, leading to improved peak shape and sensitivity. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the phenolic hydroxyl group to a less polar trimethylsilyl (B98337) ether.

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of 2,4-Dimethylphenol and its 13C8-labeled analog are monitored. This increases the sensitivity and selectivity of the analysis.

GC-MS Parameter Typical Condition for 2,4-Dimethylphenol Analysis
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Start at 60 °C, ramp to 280 °C
Carrier Gas Helium at a constant flow
Derivatization BSTFA with 1% TMCS
MS Ionization Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of Phenolic Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace analysis of phenolic compounds, including 2,4-Dimethylphenol, in complex matrices. LC is particularly well-suited for compounds that are not easily volatilized or are thermally labile.

In LC-MS/MS, the sample extract is injected into the LC system, where the compounds are separated on a chromatographic column based on their interactions with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the analytes.

Tandem mass spectrometry (MS/MS) adds another layer of selectivity. In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion of the analyte (and its labeled standard), which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion for detection. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte. The use of this compound as an internal standard in LC-MS/MS is crucial for achieving accurate and precise quantification at trace levels.

LC-MS/MS Parameter Typical Condition for 2,4-Dimethylphenol Analysis
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI) in negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ion (2,4-DMP) m/z 121 > 106
Precursor > Product Ion (2,4-DMP-13C8) m/z 129 > 114

Method Validation Parameters: Linearity, Limit of Detection, and Limit of Quantification in Labeled Tracer Studies

In analytical chemistry, the use of isotopically labeled compounds like this compound is a cornerstone of the isotope dilution method, a highly accurate quantification technique. Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key parameters in this validation process include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. In studies involving this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte (2,4-dimethylphenol) peak area to the internal standard (this compound) peak area against the analyte concentration. A high coefficient of determination (R²) for the calibration curve indicates a strong linear relationship. While specific data for methods solely focused on this compound are not broadly published, typical validation studies for similar phenolic compounds using gas chromatography-mass spectrometry (GC-MS) achieve excellent linearity.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These values are crucial for assessing the sensitivity of a method. For the analysis of phenols in water, methods employing isotope dilution GC-MS can achieve very low detection limits.

The table below illustrates typical performance data for the analysis of the parent compound, 2,4-dimethylphenol, which demonstrates the sensitivity that can be expected in methods where its labeled counterpart would be used for quantification.

Table 1: Illustrative Method Performance for 2,4-Dimethylphenol Analysis

Parameter Typical Value Method
Linearity (R²) ≥ 0.99 GC-MS
LOD 0.02 - 0.58 µg/L EPA Method 528
LOQ 0.07 - 0.20 µg/L GC-MS

Quality Control and Assurance in Environmental and Research Laboratories

Quality control (QC) and quality assurance (QA) are indispensable components of laboratory operations, ensuring the reliability and comparability of analytical results. This compound plays a significant role in these processes, particularly as a component of certified reference materials and as a surrogate standard.

Use as Certified Reference Material Component and Surrogate Standard

A Certified Reference Material (CRM) is a standard of high purity and well-characterized concentration. This compound is available as a CRM, which is used to calibrate analytical instruments and validate methods. The use of a CRM provides traceability of measurements to a known standard, which is a fundamental aspect of quality assurance.

As a surrogate standard , this compound is added to a sample in a known amount before extraction and analysis. Surrogates are compounds that are chemically similar to the target analytes but are not expected to be found in the original sample. Since the labeled compound behaves nearly identically to the native compound throughout the sample preparation and analysis process, its recovery provides a measure of the method's efficiency for each specific sample. This is crucial for correcting for matrix effects and losses during sample processing. Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), often specify the use of surrogate standards and define acceptable recovery limits to ensure data quality. For many semivolatile organic compounds analyzed under methods like EPA 8270, typical surrogate recovery acceptance criteria are within the 70-130% range.

Inter-laboratory Study Participation and Proficiency Testing utilizing Labeled Analogs

Inter-laboratory studies are collaborative trials in which multiple laboratories analyze the same sample to assess the performance of an analytical method across different settings. These studies are vital for standardizing methods and determining their reproducibility.

Proficiency Testing (PT) is a type of inter-laboratory study that evaluates the performance of individual laboratories for specific tests or measurements and is a key component of laboratory accreditation. In PT schemes for environmental analysis, samples are spiked with a mixture of analytes, and participating laboratories are required to report the concentrations they measure. The use of isotopically labeled analogs like this compound in these studies allows for a more robust evaluation of a laboratory's ability to handle complex matrices and perform accurate quantitation. While specific PT reports detailing the performance for this compound are not always publicly available, the general findings from inter-laboratory studies on phenolic compounds highlight the importance of isotope dilution techniques for achieving accurate and comparable results among different laboratories. Studies have shown that methods employing isotope dilution generally exhibit lower variability and bias compared to other quantification techniques.

Research on Environmental Fate, Transport, and Transformation Pathways

Elucidation of Environmental Degradation Pathways using Isotope Tracing

Isotope tracing with 2,4-Dimethylphenol-13C8 would enable precise tracking of its movement and breakdown in various environmental compartments. This technique is crucial for understanding the persistence and potential impact of this compound.

The biodegradation of 2,4-dimethylphenol (B51704) has been observed in both soil and aquatic environments. In soil, the biodegradation half-life of 2,4-dimethylphenol has been reported to be as short as 1.5 to 3.5 days in some soils, while in others, it can be much slower, with a half-life estimated at 248 days in contaminated soil nih.gov. Complete biodegradation in soil has been observed to occur within 4 days under certain conditions epa.gov.

In aquatic environments, 2,4-dimethylphenol is also subject to microbial degradation. Studies have shown that it can be readily degraded in river water nih.gov. The complete biodegradation of 2,4-dimethylphenol in water has been reported to occur in approximately two months under unspecified conditions epa.gov. Various bacterial strains, including those from the genus Pseudomonas, have been shown to degrade 2,4-dimethylphenol nih.govresearchgate.net. The degradation can occur through different metabolic pathways, often involving the induction of enzymes like catechol 2,3-dioxygenase nih.gov. Some bacteria can utilize 2,4-dimethylphenol as a sole carbon source, while others degrade it through co-metabolism in the presence of other substrates researchgate.netnih.gov. The use of this compound in these studies would provide definitive evidence of its uptake and transformation by microorganisms.

Tracing the path of this compound through metabolic pathways is essential for identifying its transformation products. In studies with unlabeled 2,4-dimethylphenol, several metabolites have been identified. For instance, in the presence of certain strains of P. fluorescens, 2,4-dimethylphenol was converted into the dead-end products 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid nih.gov. Another study identified (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide as a dead-end metabolite when 2,4-dimethylphenol was co-oxidized by Alcaligenes eutrophus JMP 134-1 d-nb.info. The use of this compound would confirm these pathways and could potentially lead to the discovery of other minor or transient metabolites that are difficult to detect with conventional methods.

Table 1: Identified Transformation Products of 2,4-Dimethylphenol

Parent CompoundTransforming OrganismIdentified Transformation Product(s)
2,4-DimethylphenolPseudomonas fluorescens (strains PC18 and PC24)4-hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid nih.gov
2,4-DimethylphenolAlcaligenes eutrophus JMP 134-1(+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide d-nb.info

Bioavailability and Bioconcentration Studies in Environmental Systems

Understanding the bioavailability and potential for bioconcentration of this compound is critical for assessing its ecological risk.

The uptake of phenolic compounds by microorganisms is a key step in their biodegradation. While specific studies on the uptake of this compound by microorganisms are lacking, research on similar compounds provides insights. For example, the uptake of 2,4-dichlorophenoxyacetic acid by Pseudomonas fluorescens was found to be influenced by pH and temperature and appeared to occur via a two-step process of sorption to the cell wall followed by passive diffusion into the cytoplasm nih.gov. It is plausible that this compound follows a similar uptake mechanism in susceptible microbial populations.

Information on the uptake and translocation of 2,4-dimethylphenol in plants is scarce. However, studies on other phenolic compounds have shown that they can be taken up by plants from the soil and water. The use of this compound would be invaluable in quantifying the extent of its uptake by plants and determining its distribution within plant tissues.

The potential for 2,4-dimethylphenol to accumulate in aquatic organisms has been investigated. A study on bluegill sunfish exposed to ¹⁴C-labeled 2,4-dimethylphenol determined a bioconcentration factor (BCF) of 150 epa.gov. The half-life of the compound in the bluegill was less than one day, suggesting a low potential for long-term accumulation in this fish species epa.gov. The log octanol-water partition coefficient (log Kow) for 2,4-dimethylphenol is 2.3, which also indicates a low potential for bioaccumulation epa.gov. National-level bioaccumulation factor (BAF) estimates for 2,4-dimethylphenol range from 4.8 L/kg to 7.0 L/kg epa.gov.

Table 2: Bioconcentration Factor (BCF) for 2,4-Dimethylphenol in Aquatic Organisms

OrganismExposure DurationBioconcentration Factor (BCF)Half-life
Bluegill sunfish (Lepomis macrochirus)28 days150 epa.gov< 1 day epa.gov

There is limited information on the accumulation of 2,4-dimethylphenol in terrestrial organisms. Following intravenous administration to rats, the highest concentrations of 2,4-dimethylphenol were found in the brain, followed by fat and liver, although accumulation was negligible nih.gov. Studies utilizing this compound would provide a more detailed and mechanistic understanding of its accumulation potential and fate in a wider range of aquatic and terrestrial organisms.

Isotopic Tracing of Parent Compound and Metabolites in Defined Ecosystems

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique to trace the biodegradation pathways of environmental contaminants. This method, often referred to as Stable Isotope Probing (SIP), allows researchers to follow the incorporation of the 13C atoms from the contaminant into microbial biomass and metabolic byproducts. This provides direct evidence of biodegradation and helps to identify the specific microorganisms responsible for the degradation process.

In a typical study, a defined ecosystem, such as a soil or sediment microcosm, would be spiked with this compound. Over time, samples of soil, water, and air would be collected and analyzed. The 13C-labeled parent compound's disappearance would be monitored, and the appearance of 13C-labeled metabolites would be identified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By tracking the 13C label, a definitive degradation pathway can be established.

However, a diligent search of scientific databases and literature has not yielded specific studies that have performed this type of isotopic tracing with this compound. While the biodegradation of unlabeled 2,4-dimethylphenol has been investigated, the precise metabolites and the microbial consortia involved have not been elucidated using this advanced isotopic labeling technique.

Sorption, Desorption, and Leaching Behavior in Geochemical Systems

The interaction of contaminants with soil and sediment particles, known as sorption and desorption, is a critical process that governs their mobility and bioavailability in the environment. The use of 13C-labeled compounds is advantageous in these studies as it allows for precise quantification of the compound in different environmental compartments without interference from background levels of the unlabeled compound.

Adsorption and desorption studies typically involve batch equilibrium experiments where soil or sediment is mixed with a solution containing the 13C-labeled compound. The distribution of the compound between the solid and aqueous phases is measured over time to determine the kinetics of the process and at equilibrium to establish adsorption isotherms. These isotherms, often described by models such as the Freundlich or Langmuir equations, provide key parameters (e.g., the sorption coefficient, Kd) that quantify the extent of sorption.

Despite the utility of this approach, no specific studies reporting the adsorption/desorption kinetics or equilibrium constants for this compound in various soil and sediment types were found. Such data is essential for predicting the partitioning of this compound in the environment.

The potential for a contaminant to leach through the soil profile and reach groundwater is assessed through mobility and transport studies, often conducted using soil columns. In these experiments, a pulse of the 13C-labeled compound is applied to the top of a soil column, followed by a continuous flow of water to simulate rainfall. The concentration of the labeled compound in the leachate (the water exiting the column) is measured over time to generate a breakthrough curve.

The shape and timing of the breakthrough curve provide valuable information about the compound's mobility, which is influenced by advection, dispersion, and retardation due to sorption. Mathematical models are then used to simulate the experimental data and derive transport parameters.

Regrettably, no published research detailing soil column experiments or transport modeling specifically for this compound could be located. This information is crucial for assessing its potential to contaminate groundwater resources.

During biodegradation and other transformation processes, molecules containing lighter isotopes (e.g., 12C) tend to react slightly faster than those with heavier isotopes (e.g., 13C). This phenomenon, known as kinetic isotope fractionation, leads to a change in the isotopic ratio of the remaining parent compound. By measuring the extent of this fractionation, researchers can gain insights into the degradation mechanisms and the environmental factors influencing them.

However, studies investigating the carbon isotope fractionation of 2,4-dimethylphenol during its transformation in response to varying environmental factors (e.g., pH, temperature, redox conditions) have not been reported for the 13C-labeled compound.

Investigation of Biotransformation and Metabolic Pathways in Non Human Biological Systems

Microbial Metabolism of 2,4-Dimethylphenol (B51704) and its Analogs

Microorganisms play a pivotal role in the environmental degradation of phenolic compounds, including 2,4-DMP. Various bacterial strains have been identified that can utilize these compounds as a source of carbon and energy.

A range of bacteria capable of degrading dimethylphenols have been isolated and studied, primarily from environments contaminated with phenolic wastes. Species from the genus Pseudomonas are frequently implicated in the breakdown of 2,4-DMP. For instance, studies have investigated Pseudomonas mendocina and Pseudomonas fluorescens isolated from river water polluted with oil shale leachate. These microorganisms exhibit distinct catabolic pathways for different phenolic compounds.

The enzymatic systems in these bacteria are central to the degradation process. Key enzymes include monooxygenases, which hydroxylate the aromatic ring, and dioxygenases, which catalyze the cleavage of the ring. For example, in Pseudomonas mendocina PC1, catechol 2,3-dioxygenase activity was induced by dimethylphenols, indicating a meta-cleavage pathway. In contrast, strains of P. fluorescens utilized a protocatechuate ortho pathway for p-cresol (B1678582) degradation, and the key enzyme, p-cresol methylhydroxylase, was also induced by dimethylphenols. In some bacterial strains, the metabolism of 2,4-DMP can be incomplete, leading to the formation of dead-end products such as 4-hydroxy-3-methylbenzoic acid.

Degrading MicroorganismKey Enzyme SystemMetabolic PathwayReference
Pseudomonas mendocina PC1Catechol 2,3-dioxygenasemeta-cleavage
Pseudomonas fluorescens PC18, PC24p-Cresol methylhydroxylaseortho-cleavage (via protocatechuate)
Acinetobacter sp.Catechol 1,2-dioxygenaseortho-cleavage
Mycobacterium sp.Not specifiedHydroxylation, Ring Cleavage

Stable Isotope Probing (SIP) is a powerful technique used to link specific microorganisms within a complex community to their metabolic functions without the need for cultivation. By introducing a substrate labeled with a stable isotope, such as 13C, into an environmental sample, the label becomes incorporated into the biomass (e.g., DNA, RNA, phospholipids) of the organisms that actively consume the substrate.

In the context of 2,4-DMP metabolism, using 2,4-Dimethylphenol-13C8 allows researchers to:

Identify Active Degraders: By separating and analyzing nucleic acids based on their density, "heavy" 13C-labeled DNA or RNA can be isolated, identifying the specific bacteria responsible for the in-situ degradation of 2,4-DMP.

Trace Carbon Flow: SIP can track the flow of carbon from the labeled 2,4-DMP through the microbial food web. This helps to distinguish primary degraders from secondary consumers that feed on labeled metabolites or the biomass of the primary degraders.

Investigate Population Dynamics: Field-based SIP studies can reveal shifts in microbial populations in response to contaminant exposure, differentiating between organisms that are naturally adapted and those that become enriched after exposure.

Tracer studies with 13C-labeled substrates are fundamental to confirming metabolic pathways. By analyzing the isotopic labeling patterns in downstream metabolites, the precise sequence of biochemical reactions can be mapped.

Beyond identifying active organisms, this compound is indispensable for quantitative studies of metabolic activity through 13C-Metabolic Flux Analysis (13C-MFA). 13C-MFA is a sophisticated technique that quantifies the rates (fluxes) of all intracellular reactions in a metabolic network.

The process involves introducing this compound as a carbon source to a microbial culture at a metabolic steady state. As the labeled compound is metabolized, the 13C atoms are distributed throughout the central carbon metabolism. The labeling patterns in key metabolites, particularly proteinogenic amino acids, are then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

By comparing these experimentally determined labeling patterns to the patterns predicted by a computational model of the organism's metabolic network, the intracellular fluxes can be precisely calculated. This allows researchers to understand how the degradation of 2,4-DMP integrates with the cell's central metabolism and how it affects energy production and biomass synthesis. For example, studies on E. coli using other 13C-labeled phenols have revealed that the presence of the phenol (B47542) can significantly alter fluxes through central pathways like the TCA cycle and increase the production of overflow metabolites like acetate.

Metabolism in In Vitro Systems and Animal Models (excluding human studies)

In vitro and in vivo animal studies are essential for understanding the biotransformation of xenobiotics in higher organisms, providing insights into detoxification mechanisms and the formation of potentially reactive metabolites.

The liver is the primary site of xenobiotic metabolism. In vitro studies using subcellular fractions, such as hepatic microsomes and cytosol, are used to investigate specific enzymatic reactions. Microsomes contain the majority of the cell's cytochrome P450 (CYP450) enzymes, which are responsible for Phase I oxidative metabolism.

Studies using labeled substrates like [14C]phenol in rat liver microsomes have shown that metabolism is mediated by CYP450 enzymes. This process requires cofactors like NADPH and molecular oxygen and results in the hydroxylation of the phenol to form hydroquinone (B1673460) and catechol. Similar investigations in fish (rainbow, brook, and lake trout) have also identified hydroquinone and catechol as the primary Phase I metabolites of phenol. The use of a 13C-labeled substrate like this compound in such assays allows for easy detection and quantification of metabolites by mass spectrometry without radioactivity.

Phase II metabolism, which involves the conjugation of the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion, is typically studied using a combination of microsomal and cytosolic fractions. In fish, phenylglucuronide (B99446) was identified as the major Phase II conjugate of phenol.

Biological SystemPhasePrimary MetabolitesKey Enzymes/CofactorsReference
Rat Liver MicrosomesPhase IHydroquinone, CatecholCytochrome P450, NADPH
Trout Liver MicrosomesPhase IHydroquinone, CatecholCytochrome P450
Trout Liver MicrosomesPhase IIPhenylglucuronideUGTs, UDPGA

Abbreviations: UGTs (UDP-glucuronosyltransferases), UDPGA (Uridine 5'-diphospho-glucuronic acid)

In vivo studies in laboratory animals provide a comprehensive view of a compound's absorption, distribution, metabolism, and excretion (ADME). While many studies on 2,4-DMP in rats have focused on toxicology, metabolic data has also been generated. Following administration to rats, 2,4-DMP is rapidly metabolized. Within 30 minutes, the majority of the compound in plasma is found as conjugates. The primary conjugate is the glucuronide form, accounting for over half of the metabolites, with other conjugates (likely sulfate) making up the remainder.

The use of this compound in such animal studies facilitates pathway mapping. By tracking the labeled metabolites in urine, feces, and plasma, researchers can construct a complete picture of the metabolic fate of the parent compound, identify all major and minor metabolites, and quantify their relative abundance. This provides crucial information for understanding the detoxification pathways in a whole-organism context.

Quantitative Assessment of Metabolite Formation and Excretion Kinetics with 13C Tracers

The use of this compound allows for the precise and quantitative tracking of the compound and its metabolites within a biological system. Unlike traditional methods that rely on radiolabeling, stable isotope tracers like this compound are non-radioactive, making them safer to handle and eliminating the concerns associated with radioactive waste disposal. The primary analytical technique for these studies is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

When an organism is exposed to this compound, the labeled compound and its subsequent metabolites can be distinguished from their naturally occurring, unlabeled (12C) counterparts by their mass-to-charge ratio (m/z) in a mass spectrometer. This clear mass shift allows for unambiguous identification and quantification of the xenobiotic-derived molecules against a complex biological background.

Metabolite Identification and Quantification: By analyzing biological matrices such as urine, feces, and plasma at various time points after administration of this compound, researchers can identify the full spectrum of metabolites. The mass difference between the parent compound and its metabolites reveals the nature of the biotransformation reactions (e.g., hydroxylation, glucuronidation, sulfation). The intensity of the mass spectral signal for each labeled metabolite, often compared to a known concentration of an internal standard (which can be another isotopically labeled compound), enables accurate quantification.

Excretion Kinetics: The rate at which the parent compound and its metabolites are eliminated from the body can be determined by measuring their concentrations in excreta over time. This provides critical pharmacokinetic data, including the elimination half-life and clearance rate.

Table 1: Hypothetical Excretion Profile of this compound and its Major Metabolites in a Rodent Model

Time (hours)This compound (µg/mL in urine)This compound Glucuronide (µg/mL in urine)This compound Sulfate (µg/mL in urine)
25.225.815.3
48.945.128.7
812.362.540.2
127.538.924.6
241.89.76.1
480.31.50.9

Enzymatic Reaction Mechanism Elucidation

Isotopically labeled substrates like this compound are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. The substitution of 12C with 13C can influence the rate of bond-breaking and bond-forming steps in a reaction, an effect that provides deep insights into the catalytic mechanism.

Kinetic Isotope Effects (KIEs) in Biocatalytic Reactions involving Phenols

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A KIE is observed when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. For 13C-labeled compounds, KIEs are typically smaller than those for deuterium (B1214612), but modern analytical techniques can measure them with high precision.

In the context of biocatalytic reactions involving phenols, such as those catalyzed by cytochrome P450 monooxygenases or phenol hydroxylases, this compound can be used to probe the mechanism of aromatic hydroxylation or methyl group oxidation. If the C-H bond cleavage at one of the methyl groups or the aromatic ring is the rate-limiting step, a 13C KIE would be expected. The magnitude of the KIE can help to distinguish between different proposed mechanisms, such as a concerted versus a stepwise reaction pathway.

Table 2: Illustrative Kinetic Isotope Effects for a Hypothetical Phenol Hydroxylase Reaction

Substratek_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)13C KIE (on k_cat)
2,4-Dimethylphenol15.21.2 x 10⁵1.000 (Reference)
This compound14.91.18 x 10⁵1.02

Note: These are hypothetical values to illustrate the concept of a 13C KIE.

Substrate Binding and Enzyme Kinetics Studies using Labeled Compounds

This compound can be used to study the binding of the substrate to the enzyme and to determine key kinetic parameters. While the isotopic labeling itself does not significantly alter the binding affinity (K_m or K_d), it provides a distinct signal for monitoring the substrate and product in a complex mixture.

Using techniques like nuclear magnetic resonance (NMR) spectroscopy, the 13C label can serve as a probe to monitor the environment of the substrate as it binds to the enzyme's active site. Changes in the chemical shift of the 13C atoms upon binding can provide information about the conformation of the bound substrate and its interactions with amino acid residues in the active site.

In enzyme kinetics, the use of this compound allows for the clear differentiation of the substrate and product signals in LC-MS-based assays, even if they have similar chromatographic retention times. This facilitates the accurate determination of initial reaction velocities at various substrate concentrations, which is essential for calculating the Michaelis constant (K_m) and the maximum reaction rate (V_max).

Role of this compound in Enzyme Assay Development and Mechanistic Inquiry

The development of robust and sensitive enzyme assays is fundamental to studying enzyme function. This compound can be a valuable tool in this regard. An assay based on this labeled substrate would involve incubating the enzyme with this compound and then using LC-MS to quantify the formation of the 13C-labeled product. The high sensitivity and specificity of this method make it particularly useful for measuring low levels of enzyme activity or for use with crude enzyme preparations.

For mechanistic inquiry, this compound can be used in "pulse-chase" experiments to follow the fate of the carbon skeleton through a multi-step enzymatic reaction or a complete metabolic pathway. By introducing a "pulse" of the labeled substrate and then following it with an excess of the unlabeled compound (the "chase"), researchers can track the flow of the 13C label through various intermediates to the final product, providing a dynamic view of the metabolic process.

Contributions to Mechanistic Toxicology Research

Molecular Interactions and Receptor Binding Studies (non-human, mechanistic focus)

Stable isotope-labeled compounds like 2,4-Dimethylphenol-13C8 are instrumental in dissecting the interactions between xenobiotics and biological macromolecules. These studies are foundational to understanding the mechanisms of toxicity.

The characterization of how a compound binds to a protein is a critical step in mechanistic toxicology. nih.govosu.edu The use of a labeled analog such as this compound allows for precise measurement of binding affinity and stoichiometry without the interference of endogenous molecules. Techniques like native mass spectrometry can be employed to measure the mass of the protein-ligand complex directly. The mass shift imparted by the ¹³C₈ label confirms the specific binding of the compound. This approach helps in quantifying the dissociation constant (K D), a measure of binding affinity, which is essential for understanding the potential for a compound to disrupt normal protein function. redshiftbio.com

Table 1: Hypothetical Binding Affinity of this compound to Target Proteins

This table illustrates how experimental data using the labeled compound can be presented to compare binding affinities across different potential protein targets.

Target ProteinLigandDissociation Constant (K D) (µM)Binding Stoichiometry (Protein:Ligand)Analytical Method
Serum AlbuminThis compound15.21:1Isothermal Titration Calorimetry
Estrogen Receptor βThis compound5.81:2Native Mass Spectrometry
Aryl Hydrocarbon ReceptorThis compound22.51:1Surface Plasmon Resonance

Understanding how a compound enters a cell is fundamental to assessing its potential toxicity. Isotope tracing with this compound allows researchers to monitor its movement across cell membranes in in vitro model systems, such as cultured cell lines. By incubating cells with the labeled compound and analyzing cell lysates over time using liquid chromatography-mass spectrometry (LC-MS), the rate of uptake can be accurately quantified. Furthermore, by using pharmacological inhibitors for specific transport proteins, the involvement of different uptake mechanisms (e.g., passive diffusion, active transport) can be investigated. nih.govplos.org The ¹³C₈ label ensures that the measurements are specific to the administered compound, avoiding confusion with structurally similar endogenous molecules.

Oxidative Stress and Biotransformation Linkages (mechanistic, non-safety assessment)

The metabolism, or biotransformation, of foreign compounds is a key determinant of their toxic potential. Isotope labeling is an indispensable tool for elucidating complex metabolic pathways.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many xenobiotics, including phenols. mdpi.com These enzymes often introduce hydroxyl groups to make compounds more water-soluble for excretion. To determine which specific CYP isoforms are responsible for metabolizing 2,4-dimethylphenol (B51704), in vitro assays using human liver microsomes or recombinant CYP enzymes are performed. When this compound is used as the substrate, any metabolites formed will retain the heavy isotope label. This allows for their confident detection by LC-MS, and the mass shift helps in proposing the chemical structure of the new metabolite (e.g., hydroxylation adds 16 Da, which would be observed in addition to the +8 Da from the ¹³C₈ label). This technique is crucial for identifying the specific enzymes involved in the initial steps of biotransformation. nih.govresearchgate.net

Table 2: Relative Contribution of CYP Isoforms to this compound Metabolism

This table shows hypothetical results from an in vitro study identifying the primary enzymes responsible for metabolizing the compound.

CYP IsoformSubstrateMetabolite Formation Rate (pmol/min/mg protein)Percent Contribution
CYP2E1This compound150.462%
CYP1A2This compound48.520%
CYP2C9This compound29.112%
CYP3A4This compound14.56%

In some cases, the metabolism of a compound by CYP enzymes can lead to the formation of chemically reactive intermediates. These unstable molecules can covalently bind to cellular macromolecules like proteins and DNA, forming adducts that can lead to cellular damage and toxicity. Detecting these adducts is challenging due to their low abundance. Using this compound is a powerful strategy to overcome this. If a reactive metabolite is formed, it will be ¹³C₈-labeled. Consequently, any protein or DNA adduct it forms will also carry this stable isotope signature. This "heavy" tag allows for the selective detection of these adducted biomolecules using high-resolution mass spectrometry, helping to confirm the formation of reactive intermediates and identify their molecular targets.

The biotransformation of a xenobiotic can be complex, involving multiple, competing enzymatic pathways. For example, a compound might undergo hydroxylation at different positions or be conjugated with different molecules (e.g., glucuronic acid, sulfate) in phase II metabolism. Tracing experiments with this compound can definitively clarify these pathways. By analyzing samples from in vitro or animal studies, researchers can detect a suite of ¹³C₈-labeled metabolites. The exact mass and fragmentation pattern of each labeled metabolite, as determined by tandem mass spectrometry, provides structural information that allows for the confident identification of the metabolic products. This enables the construction of a comprehensive metabolic map, distinguishing between major and minor pathways and clarifying the complete metabolic fate of the parent compound. researchgate.net

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information available in the public domain regarding the chemical compound “this compound” and its application in mechanistic toxicology research. The initial search and subsequent focused inquiries did not yield any studies detailing its use in in vitro or in vivo models for mechanistic investigation, including cell-based assays for pathway discovery or non-mammalian models for biotransformation pathway elucidation.

The search results primarily provided information on the unlabeled compound, 2,4-Dimethylphenol, focusing on its general properties, toxicity profiles, and use in various industrial applications. While there is extensive literature on the toxicological assessment of 2,4-Dimethylphenol, this information does not address the specific use of its carbon-13 labeled isotopologue, this compound, in research settings as requested.

Isotopically labeled compounds like this compound are invaluable tools in toxicology research, often employed as internal standards for quantitative analysis or as tracers to elucidate metabolic pathways. However, without specific studies that have utilized this particular labeled compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, due to the absence of research findings on the use of this compound in cell-based assays and non-mammalian models for mechanistic and biotransformation studies, it is not possible to construct the detailed and informative article as outlined in the user's request. The strict adherence to the provided outline and the exclusion of non-relevant information cannot be fulfilled without the necessary foundational research data.

Q & A

Q. What are the key considerations for synthesizing and characterizing 2,4-Dimethylphenol-¹³C₈?

Synthesis of isotopically labeled compounds like 2,4-Dimethylphenol-¹³C₈ requires precise control of reaction conditions to ensure isotopic integrity. Methods may include Friedel-Crafts alkylation using ¹³C₈-labeled precursors, followed by purification via column chromatography or recrystallization. Characterization should employ NMR spectroscopy (¹³C-NMR for isotopic enrichment verification) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic purity. Analytical standards (e.g., acetone-dissolved solutions) should adhere to storage protocols (flammable liquid, −17°C flash point) to prevent degradation .

Q. How can researchers validate the stability of 2,4-Dimethylphenol-¹³C₄ under experimental conditions?

Stability studies should involve accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC-UV or GC-MS to monitor degradation products, with isotopic labeling aiding in distinguishing analyte signals from background noise. For environmental studies, assess hydrolysis and photolysis rates in simulated natural matrices (e.g., water, soil). Reference protocols for alkylphenol stability in pesticide formulations may provide methodological parallels .

Q. What analytical techniques are recommended for quantifying trace levels of 2,4-Dimethylphenol-¹³C₈ in complex matrices?

Isotope dilution mass spectrometry (IDMS) is optimal for accuracy, using a ¹³C-labeled internal standard to correct for matrix effects and ionization efficiency. For environmental samples, combine solid-phase extraction (SPE) with LC-MS/MS to achieve detection limits below 1 ng/L. Validate methods via spike-recovery experiments in relevant matrices (e.g., wastewater, biological fluids) .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in environmental fate studies of 2,4-Dimethylphenol?

Discrepancies in degradation pathways (e.g., aerobic vs. anaerobic metabolism) can arise from unaccounted matrix interferences. Using ¹³C₈-labeled analogs enables precise tracking via compound-specific isotope analysis (CSIA) , distinguishing parent compounds from transformation products. Iterative data analysis (common in qualitative research) should cross-validate findings with microbial genomics or enzyme activity assays to resolve mechanistic conflicts .

Q. What experimental designs optimize the use of 2,4-Dimethylphenol-¹³C₈ in metabolic tracer studies?

Design pulse-chase experiments to trace phenolic metabolites in model organisms (e.g., rats, soil microbiota). Use high-resolution orbitrap MS to map ¹³C incorporation into downstream metabolites. Control for isotopic dilution by measuring cellular uptake rates and adjusting tracer concentrations. Ethical protocols must ensure compliance with open-data mandates while protecting sensitive biological data .

Q. How can researchers address reproducibility challenges in ¹³C-labeled compound studies?

Document synthesis and storage conditions rigorously (e.g., batch-specific isotopic purity, storage at −20°C in flame-resistant cabinets). Share raw spectral data (NMR, MS) and experimental metadata via repositories like PubChem or institutional databases to facilitate cross-lab validation. Adhere to journal guidelines for figure preparation (e.g., avoiding overlabeled structures, emphasizing clarity) to enhance reproducibility .

Methodological Best Practices

  • Data Contradiction Analysis : Apply iterative triangulation (e.g., combining kinetic data with molecular docking simulations) to reconcile conflicting results. Use open-source tools like mzML for MS data standardization .
  • Ethical Compliance : Balance open-data requirements with privacy in health-related studies by anonymizing datasets and obtaining informed consent for data reuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.